5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Physicochemical profiling Solubility Permeability

Standard 7-azaindole-3-carboxylic acid lacks the 5-amino group, limiting vector exploration. This building block provides orthogonal NH₂ and COOH handles for regioselective diversification.

- **Kinase hinge-binder core** with dual elaboration vectors
- **Enable amide coupling, sulfonylation, reductive amination, and decarboxylative cross-coupling**
- **Low XLogP3 (0.200)** for favorable solubility and reduced attrition
- **≥97% purity** minimizes side reactions in multi-step synthesis

Molecular Formula C8H7N3O2
Molecular Weight 177.16
CAS No. 858340-99-5
Cat. No. B3030045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS858340-99-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C(=O)O)N
InChIInChI=1S/C8H7N3O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyUPRUTDKRTCKORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-7-azaindole-3-carboxylic Acid: Core Scaffold & Specifications


5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 858340-99-5; synonym: 5-amino-7-azaindole-3-carboxylic acid) is a heteroaromatic small molecule consisting of a 7‑azaindole (pyrrolo[2,3‑b]pyridine) core bearing a 5‑amino substituent and a 3‑carboxylic acid group . The compound is commercially available as a solid with a purity of ≥97% and is utilized as a versatile building block in medicinal chemistry and kinase‑focused drug discovery programs .

Scaffold Dual-handle 7-azaindole core (5-NH₂, 3-COOH)
Use context Sequential regioselective derivatization
Purity ≥97% vendor purity supports kinase library assembly

5-Amino-7-azaindole-3-carboxylic Acid: Why Simple Substitution Fails


The presence of both a primary amino group at the 5‑position and a free carboxylic acid at the 3‑position creates a dual‑handled vector set that is absent in the parent 7‑azaindole‑3‑carboxylic acid (CAS 156270‑06‑3) or in 5‑bromo and 5‑methoxy analogs . The amino group introduces a hydrogen‑bond donor and a nucleophilic site for amide coupling, sulfonylation, or reductive amination, while the carboxylic acid permits esterification, amidation, or decarboxylative cross‑coupling. These orthogonal reactivities enable sequential, regioselective functionalization that is not possible with mono‑functional or halo‑substituted comparators . Consequently, substituting a less‑functionalized analog disrupts downstream synthetic routes and alters the physicochemical property landscape.

Mono-functional analogs (parent acid, 5-bromo) lack the 5‑NH₂ handle, restricting sequential amide/sulfonylation routes.
Methyl ester derivatives lock the acid handle, requiring additional deprotection before further elaboration.
Less‑functionalized comparators may alter downstream synthetic pathways and physicochemical property profiles.

5-Amino-7-azaindole-3-carboxylic Acid vs. Analogs: Key Evidence


LogP and Hydrogen Bond Donors

The target compound exhibits a calculated XLogP3 of 0.200 , which is significantly lower (more hydrophilic) than the 5‑bromo analog (XLogP3 = 1.5 ) and is expected to be lower than the unsubstituted parent 7‑azaindole‑3‑carboxylic acid (which lacks the amino group). The presence of the 5‑amino group also increases the hydrogen bond donor count to 3 (vs. 2 for the parent and 5‑bromo analogs ), enhancing aqueous solubility and potentially altering pharmacokinetic properties in lead optimization.

XLogP3 & HBD
Context-dependent
Target: XLogP3 = 0.200; HBD = 3
5‑Br analog: XLogP3 = 1.5; HBD = 2
Δ = −1.3 units; +1 HBD
Lower LogP supports higher aqueous solubility and assay compatibility.
Calculated properties; experimental solubility not reported.
Physicochemical profiling Solubility Permeability Lead optimization

Orthogonal NH₂ and COOH Handles

The target compound possesses two distinct reactive centers: a primary aromatic amine at C5 and a carboxylic acid at C3. This dual functionality is absent in the parent 7‑azaindole‑3‑carboxylic acid (CAS 156270‑06‑3) and in the 5‑bromo analog (CAS 849068‑61‑7) , which offer only the carboxylic acid handle. The 5‑amino group can be selectively acylated, sulfonylated, or alkylated while the carboxylic acid remains protected or can be independently manipulated. The methyl ester derivative (CAS 844639‑52‑7) retains the 5‑amino group but locks the carboxylic acid as an ester, requiring additional saponification steps to regenerate the free acid. Thus, the target compound provides the most orthogonal and flexible entry point for parallel library synthesis.

Functional Handles
Class-level
Target: 2 (5‑NH₂, 3‑COOH)
Parent acid, 5‑Br: 1 (3‑COOH)
Methyl ester: 1 (5‑NH₂)
Dual orthogonal handles enable sequential, regioselective library synthesis.
Class‑level inference from scaffold comparison.
Synthetic chemistry Building blocks Amide coupling Parallel synthesis

Commercial Purity and Availability

The target compound is consistently offered at ≥97% purity by multiple vendors [1], with some suppliers providing 98% purity . In contrast, the unsubstituted 7‑azaindole‑3‑carboxylic acid is available at >99% purity , and the 5‑bromo analog at 95% purity . The methyl ester derivative is offered at ≥98% purity . The availability of the target compound at 97–98% purity ensures reliable performance in sensitive biological assays and synthetic transformations, where impurities can confound results.

Commercial Purity
Specification review
Target: ≥97–98%
Parent acid: >99%
5‑Br: 95%
Methyl ester: ≥98%
Supplier-reported purity supports assay reproducibility.
Purity may vary by vendor and lot.
Procurement Quality control Sourcing

Kinase Inhibitor Potential of 7-Azaindole

7‑Azaindole (1H‑pyrrolo[2,3‑b]pyridine) is a privileged scaffold in kinase inhibitor design, with numerous derivatives showing potent FGFR inhibition. While direct IC₅₀ data for the exact target compound are not publicly available, structurally related 7‑azaindole‑3‑carboxylic acid derivatives have demonstrated FGFR2 cellular IC₅₀ values as low as 1.6 nM [1]. The 5‑amino‑3‑carboxylic acid substitution pattern is consistent with known FGFR pharmacophores, providing a logical starting point for hit expansion. In contrast, the unsubstituted 7‑azaindole‑3‑carboxylic acid lacks the 5‑amino vector that is often critical for hinge‑region binding [2].

Kinase Scaffold
Class-level
No direct IC₅₀ data available.
Related 7‑azaindole derivative: FGFR2 IC₅₀ = 1.6 nM (reported).
7‑azaindole core supports kinase inhibitor design; 5‑NH₂ aligns with known FGFR pharmacophore.
Direct target compound validation required.
Kinase inhibition FGFR Drug discovery Scaffold hopping

5-Amino-7-azaindole-3-carboxylic Acid: Research & Industrial Applications


Kinase-Focused FBDD and Lead Optimization

The 7‑azaindole core is a well‑established hinge‑binding motif in kinase inhibitors [1]. The 5‑amino‑3‑carboxylic acid variant provides two distinct vectors for fragment elaboration, enabling efficient exploration of the solvent‑exposed region and the ribose pocket. Its low XLogP3 (0.200) and high hydrogen‑bonding capacity make it suitable for designing inhibitors with favorable physicochemical properties, reducing the risk of late‑stage attrition due to poor solubility.

Parallel Library Synthesis & DOS

With orthogonal 5‑NH₂ and 3‑COOH handles , this building block is ideal for generating diverse compound collections. The amine can undergo amide coupling, sulfonylation, or reductive amination, while the acid can be amidated, esterified, or utilized in decarboxylative cross‑couplings. The high commercial purity (97–98%) ensures minimal side reactions and simplifies purification workflows.

Chemical Probes for Target Validation

Given the class‑level evidence for FGFR inhibition by 7‑azaindole derivatives (e.g., IC₅₀ = 1.6 nM against FGFR2) [2], the 5‑amino‑3‑carboxylic acid scaffold is a logical starting point for developing chemical probes to interrogate FGFR‑dependent signaling pathways. The free carboxylic acid also permits conjugation to biotin or fluorophores for pull‑down and imaging studies.

Application
Selection Property
Validation Focus
Kinase-focused fragment-based design
7‑azaindole hinge-binding motif with dual elaboration vectors
FGFR pharmacophore alignment and solubility-driven optimization endpoints
Parallel library synthesis
Orthogonal 5‑NH₂ and 3‑COOH reactive handles
Regioselective amidation, sulfonylation, decarboxylative cross‑coupling
Chemical probe development
Free carboxylic acid for bioconjugation
Target engagement confirmation via biotin/fluorophore labeling
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